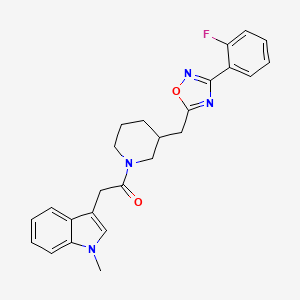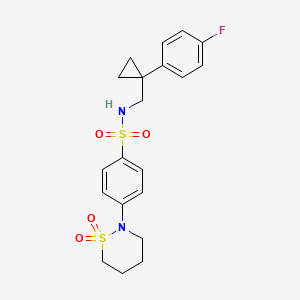![molecular formula C17H17FN4O3 B2459971 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one CAS No. 2309568-59-8](/img/structure/B2459971.png)
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety:
Acylation of Piperazine: The piperazine ring is acylated with 3-methoxyphenylacetyl chloride under basic conditions to form the intermediate compound.
Coupling Reaction: The fluoropyrimidine moiety is then coupled with the acylated piperazine intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different reduced forms.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, while the methoxyphenyl group may enhance binding affinity to certain receptors. The piperazinone ring contributes to the overall stability and bioavailability of the compound. These interactions collectively result in the compound’s observed biological effects.
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one can be compared with other similar compounds, such as:
1-(5-Fluoropyrimidin-2-yl)-4-[2-(4-methoxyphenyl)acetyl]piperazin-2-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-chlorophenyl)acetyl]piperazin-2-one: The presence of a chlorine atom instead of a methoxy group can lead to different pharmacokinetic properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-25-14-4-2-3-12(7-14)8-15(23)21-5-6-22(16(24)11-21)17-19-9-13(18)10-20-17/h2-4,7,9-10H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDODROVOASABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)





![5-[4-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2459896.png)

![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)
![3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2459903.png)
![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)


